

Stiripentol in Dravet Syndrome: A Comparative Guide to Long-Term Safety and Efficacy

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Compound of Interest

Compound Name: *Stiripentol*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Stiripentol**'s long-term performance against other therapeutic alternatives in the management of Dravet syndrome and other drug-resistant epilepsies. The information is based on a comprehensive review of observational studies and supported by available experimental data.

Stiripentol has demonstrated clinically meaningful efficacy and acceptable long-term safety in the treatment of seizures associated with Dravet syndrome, a severe form of childhood epilepsy.^{[1][2][3]} Observational studies have shown that as an adjunctive therapy, **Stiripentol** can significantly reduce the frequency of convulsive seizures and status epilepticus.^{[1][2]} However, its performance and safety profile must be considered in the context of other available treatments. This guide offers a comparative analysis to inform research and clinical perspectives.

Comparative Efficacy of Anti-Seizure Medications in Dravet Syndrome

The primary treatment goal for Dravet syndrome is the reduction of seizure frequency and severity. Valproate and clobazam are frequently used as first-line therapies. **Stiripentol**, in combination with these agents, as well as newer medications like cannabidiol and fenfluramine, are typically considered as second-line or adjunctive treatments.

Network meta-analyses of randomized controlled trials provide indirect comparisons of the efficacy of these add-on therapies. One such analysis found that **Stiripentol** and fenfluramine had similar efficacy in achieving a 50% or greater reduction in monthly convulsive seizure frequency, and both were superior to cannabidiol. For achieving complete seizure freedom, **Stiripentol** was found to be statistically superior to both fenfluramine and cannabidiol.

Long-term, open-label extension studies have provided further insights into the sustained efficacy of these treatments. A study on cannabidiol demonstrated that the median reduction in convulsive seizure frequency was maintained for up to 48 weeks. Similarly, an open-label extension study of fenfluramine showed sustained and clinically meaningful reductions in seizure frequency.

Table 1: Comparative Efficacy of Add-on Therapies in Dravet Syndrome from Observational and Extension Studies

Treatment	Study Type	Key Efficacy Outcomes	Citation(s)
Stiripentol	12-year observational study	≥50% reduction in generalized tonic-clonic seizures in 20/41 patients.	
Retrospective observational study	Responder rate (≥50% seizure reduction) of 30.3% in Dravet syndrome patients at 12 months.		
Cannabidiol	Open-label extension	Median reduction from baseline in monthly convulsive seizure frequency of 38%-44% up to 48 weeks.	
Fenfluramine	Open-label extension	Profound and sustained convulsive seizure reductions.	

Long-Term Safety and Tolerability Profile

The long-term safety of anti-seizure medications is a critical consideration for chronic conditions like Dravet syndrome.

Stiripentol: Common adverse events reported in long-term observational studies include anorexia, weight loss, sedation, and behavioral changes.

Cannabidiol: In an open-label extension trial, the most common adverse events were diarrhea, pyrexia, decreased appetite, and somnolence. Liver transaminase elevations were noted in some patients, particularly those also taking valproic acid.

Fenfluramine: Common adverse events in an open-label extension study included pyrexia, nasopharyngitis, and decreased appetite. Cardiovascular safety, specifically valvular heart disease and pulmonary arterial hypertension, has been a concern with fenfluramine, but long-term studies have not identified these issues in the Dravet syndrome population.

Clobazam: A retrospective cohort study on the efficacy of clobazam in Dravet syndrome reported sedation as a side effect in 12% of patients.

Table 2: Common Adverse Events of Add-on Therapies in Long-Term Studies

Treatment	Common Adverse Events	Citation(s)
Stiripentol	Anorexia, weight loss, sedation, behavioral changes.	
Cannabidiol	Diarrhea, pyrexia, decreased appetite, somnolence, elevated liver transaminases (with valproate).	
Fenfluramine	Pyrexia, nasopharyngitis, decreased appetite.	
Clobazam	Sedation.	

Experimental Protocols and Methodologies

The following provides an overview of the methodologies employed in key observational and open-label extension studies for **Stiripentol** and its comparators.

Stiripentol Observational Study (Myers et al., 2018):

- Study Design: A prospective, observational open-label study conducted from 2003 to 2015.
- Patient Population: 41 patients with a clinical diagnosis of Dravet syndrome and ongoing seizures.
- Intervention: **Stiripentol** was added to the existing anti-epileptic drug regimen.

- Outcome Measures: Frequency of generalized tonic-clonic seizures, focal seizures, status epilepticus, and adverse events were recorded.

Cannabidiol Open-Label Extension Trial (GWPCARE5):

- Study Design: A long-term open-label extension trial for patients who completed prior randomized controlled trials.
- Patient Population: Patients with Dravet syndrome who had participated in the GWPCARE1 or GWPCARE2 trials.
- Intervention: Pharmaceutical-grade cannabidiol oral solution (100 mg/mL) was initiated at 2.5 mg/kg/day and titrated up to a maximum of 30 mg/kg/day, added to their existing medications.
- Outcome Measures: The primary efficacy endpoint was the percentage change from baseline in the frequency of convulsive seizures. Safety was assessed through the monitoring of adverse events.

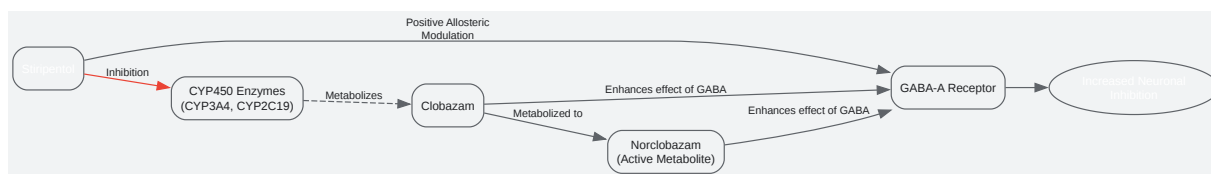
Fenfluramine Open-Label Extension Study (NCT02823145):

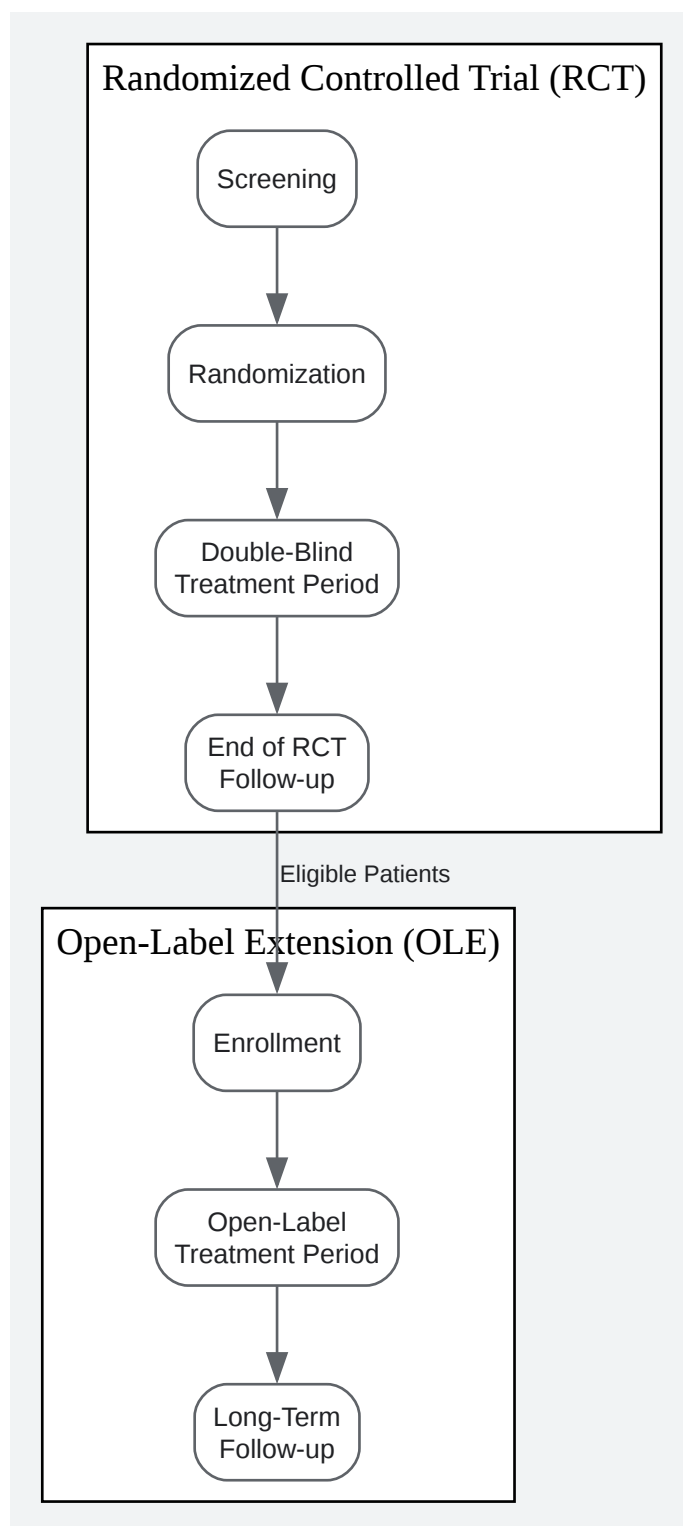
- Study Design: An international, multicenter, open-label, long-term safety study for patients who participated in core studies.
- Patient Population: Children and young adults with Dravet syndrome who had participated in studies ZX008-1501 and ZX008-1502.
- Intervention: Fenfluramine was re-initiated at 0.2 mg/kg/day and titrated based on response and tolerability. The maximum dose was 26 mg/day without concurrent **Stiripentol** and 17 mg/day with **Stiripentol**.
- Outcome Measures: The primary outcome was the incidence of treatment-emergent adverse events. Efficacy was assessed by the change in convulsive seizure frequency.

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanisms of these drugs is crucial for developing targeted therapies.

Stiripentol: **Stiripentol**'s primary mechanism of action is the positive allosteric modulation of GABA-A receptors, which enhances GABAergic inhibition in the brain. It also inhibits the cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, leading to increased plasma concentrations of other co-administered anti-seizure medications like clobazam and its active metabolite, norclobazam.





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